![molecular formula C27H19Cl3F3N2O3PS B3042850 Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate CAS No. 680214-52-2](/img/structure/B3042850.png)
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate
Overview
Description
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and other chemical products.
Mechanism of Action
The mechanism of action of Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
Diphenyl methylphosphonate: An intermediate in the synthesis of organophosphorus compounds.
Diphenyl chlorophosphonate: Used in the synthesis of other phosphorus-containing compounds.
Uniqueness
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is unique due to its specific combination of halogen atoms and the phosphonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Diphenyl [({[2-chloro-5-(trifluoromethyl)anilino]carbothioyl}amino)(2,4-dichlorophenyl)methyl]phosphonate is a complex phosphonate compound with potential biological activity. This article reviews its biological properties, focusing on its mechanism of action, inhibitory effects on serine proteases, and application in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C27H19Cl3F3N2O3PS
- Molecular Weight : 645.84 g/mol
- CAS Number : [not provided]
The compound features a diphenyl phosphonate moiety, which is known for its reactivity with serine residues in active sites of enzymes.
Diphenyl phosphonates interact with serine proteases by forming a covalent bond with the serine hydroxyl group at the active site. This interaction leads to the formation of a phosphonate ester, effectively inhibiting enzyme activity. The stereochemistry of the phosphonate plays a crucial role in its reactivity; specifically, the (R)-enantiomer demonstrates significantly higher potency compared to the (S)-enantiomer against serine proteases like chymotrypsin .
Biological Activity and Inhibition Studies
-
Inhibition of Serine Proteases :
- Studies have shown that diphenyl phosphonates can serve as mechanism-based inhibitors for various serine proteases, including trypsin-like proteases and granzyme A. For instance, specific derivatives have been synthesized and evaluated for their inhibitory potency against these enzymes .
- Among synthesized compounds, Z-(4-AmPhe)P(OPh)₂ was identified as a potent inhibitor for granzyme A, while Z-LysP(OPh)₂ showed effectiveness against granzyme K and tryptase .
- Stereochemical Effects :
Case Studies
-
Study on Chymotrypsin :
A study evaluated the selective modification of chymotrypsin by epimeric dipeptidyl derivatives containing diphenyl phosphonate moieties. The (R)-epimer exhibited superior inactivation capabilities compared to the (S)-epimer, highlighting the importance of stereochemistry in therapeutic applications . -
Granzyme Inhibition :
A series of amino acid and peptidyl diphenyl phosphonate esters were synthesized to identify selective inhibitors for various granzyme proteases. The results indicated that certain derivatives were more effective than others, paving the way for potential therapeutic agents in cancer treatment where granzyme activity is implicated .
Summary Table of Biological Activity
Compound | Target Enzyme | Inhibition Type | Potency |
---|---|---|---|
Z-(4-AmPhe)P(OPh)₂ | Granzyme A | Competitive | High |
Z-LysP(OPh)₂ | Granzyme K | Competitive | Moderate |
(R)-epimer | Chymotrypsin | Mechanism-based | Very High |
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)-diphenoxyphosphorylmethyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3F3N2O3PS/c28-18-12-13-21(23(30)16-18)25(35-26(40)34-24-15-17(27(31,32)33)11-14-22(24)29)39(36,37-19-7-3-1-4-8-19)38-20-9-5-2-6-10-20/h1-16,25H,(H2,34,35,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLWGTFXLWAOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=C(C=C(C=C2)Cl)Cl)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3F3N2O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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